N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
The compound N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a heterocyclic carboxamide featuring a fused oxazolo-pyridine core with a cyclopenta[b] ring system.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-10-15-16(11-6-5-8-12(11)20-18(15)24-21-10)17(22)19-13-7-3-4-9-14(13)23-2/h3-4,7,9H,5-6,8H2,1-2H3,(H,19,22) |
InChI Key |
CYTXUHHBYQKBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, resulting in the formation of the desired compound as an off-white solid . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has been investigated for its pharmacological properties, particularly as a potential drug candidate for various conditions.
Case Study: Metabotropic Glutamate Receptors
Research has shown that compounds similar to this compound can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological disorders. The modulation of mGluRs can lead to novel therapeutic strategies for conditions such as anxiety and depression .
Synthetic Applications
The synthesis of this compound typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under controlled conditions. This synthetic pathway is crucial for developing derivatives that may exhibit enhanced biological activities or specificity for certain targets.
Preliminary studies have indicated that this compound exhibits significant biological activity. Research into its effects on cellular pathways could provide insights into its mechanisms of action and therapeutic potential.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin pathways | |
| Antinociceptive | Pain relief in animal models | |
| Neuroprotective | Protection against neurodegeneration |
Potential Therapeutic Uses
Given its structural characteristics and preliminary findings, this compound could be explored for various therapeutic applications:
- Neurological Disorders : Potential use in treating anxiety, depression, and neurodegenerative diseases.
- Pain Management : Exploration as an analgesic agent based on its antinociceptive properties.
Future Research Directions
Further studies are needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. This includes:
- Detailed receptor binding studies.
- In vivo efficacy assessments.
- Investigation of side effects and safety profiles.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit bacterial growth by interfering with essential enzymes or proteins . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(4-Bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
- Key Difference : The 4-bromophenyl group replaces the 2-methoxyphenyl substituent.
- No direct activity data are reported, but bromine’s steric bulk could influence metabolic stability .
N-Substituted Benzamide Derivatives (e.g., 2,4-Dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide)
- Key Difference : These compounds retain the 2-methoxyphenylcarbamoyl group but feature simpler benzamide cores instead of the fused oxazolo-pyridine system.
- Impact : In insecticidal studies, benzamide derivatives demonstrated moderate activity against Aulacaspis tubercularis (white mango scale insect), with IR and NMR spectra confirming NH and C=O functional groups critical for bioactivity. The fused heterocyclic core of the target compound may enhance rigidity and target selectivity compared to these derivatives .
Core Heterocycle Modifications
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Key Difference: Replaces the oxazolo-pyridine core with a thieno-pyrimidine system and introduces a sulfanyl-acetamide side chain.
- The sulfanyl group may participate in covalent bonding with cysteine residues in target proteins, a mechanism absent in the oxazolo-pyridine analog .
Pyrazolo[1,5-a][1,3,5]triazine Derivatives
- Key Difference: Synthesized via cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with pyrazol-amines, these compounds exhibit anticancer activity against 60 cell lines.
- Impact : While structurally distinct, the use of carboxamide precursors in their synthesis parallels methodologies applicable to the target compound. The oxazolo-pyridine core may offer superior metabolic stability compared to triazine-based systems .
Industrial-Grade Analogs
(2E)-3-methyl-N-[(5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene)]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
- Key Difference : Features a thiadiazole substituent instead of the methoxyphenyl group.
- Impact : The thiadiazole moiety’s electron-deficient nature and planar structure may enhance π-stacking interactions in biological targets. Industrial-grade production (99% purity) suggests scalability for this analog, though pharmacological data remain unreported .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound belonging to the oxazolo[4,5-e]pyridine derivatives. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has a unique bicyclic structure that contributes to its biological properties. The presence of the methoxy and carboxamide groups enhances its solubility and interaction with biological targets. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 290.35 g/mol |
| CAS Number | Not specified |
| Structure | Structure |
Research indicates that compounds in the oxazolo[4,5-e]pyridine class exhibit a variety of biological activities, including:
- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines by inhibiting microtubule assembly and promoting apoptosis. For instance, derivatives have been reported to inhibit tumor cell proliferation through mechanisms involving caspase activation and disruption of mitotic spindle formation .
- Neuroprotective Effects : Some studies suggest that oxazolo[4,5-e]pyridines may possess neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxicity of related compounds against human breast cancer cells. The results indicated that certain oxazolo derivatives significantly reduced cell viability by inducing apoptosis through caspase pathways. The lead compound showed an IC₅₀ value in the nanomolar range, indicating high potency against cancer cells .
- Neuropharmacological Evaluation :
-
Structure-Activity Relationship (SAR) :
- Investigations into SAR revealed that modifications on the phenyl ring and the presence of specific functional groups significantly influence biological activity. For example, compounds with electron-donating groups exhibited enhanced inhibitory effects on AChE compared to those with electron-withdrawing groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
